8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester
Description
8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is a bicyclic compound featuring a rigid azabicyclo[3.2.1]octane core. This structure is characterized by:
- A tert-butoxycarbonyl (Boc) protecting group at the 8-position nitrogen .
- A methyl ester at the 6-carboxylic acid position .
- A 2-oxo (keto) group within the bicyclic framework .
This compound is primarily used as a key intermediate in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules targeting neurological and metabolic disorders. Its bicyclic scaffold provides stereochemical rigidity, making it valuable for designing enzyme inhibitors or receptor modulators .
Properties
CAS No. |
1447603-96-4 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
8-O-tert-butyl 6-O-methyl (1S,6S)-2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3/t8-,9?,10-/m0/s1 |
InChI Key |
QOQYWBMVVBXIND-SMILAEQMSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C1CCC2=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of the Amine Group
The bicyclic amine precursor is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Step 2: Formation of the Bicyclic Core
The bicyclic structure is synthesized via cyclization reactions involving appropriate precursors (e.g., amino acids or derivatives). A common approach includes:
- Starting with proline derivatives.
- Oxidizing or modifying functional groups to achieve the desired bicyclic framework.
Step 3: Introduction of the Ketone Functional Group
The ketone group at position 2 is introduced through oxidation reactions using mild oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Step 4: Esterification
The carboxylic acid group at position 6 is converted into a methyl ester using reagents such as methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). This step enhances the compound's stability and reactivity.
Step 5: Final Purification
The final product is purified using recrystallization or chromatographic techniques to achieve high purity levels suitable for research applications.
Detailed Synthesis Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, dichloromethane | Formation of N-Boc-protected intermediate |
| Cyclization | Proline derivative, base catalyst | Formation of bicyclic azabicyclo[3.2.1]octane core |
| Oxidation | PCC or Dess-Martin periodinane | Introduction of ketone functionality at position 2 |
| Methyl Ester Formation | Methanol, sulfuric acid | Conversion of carboxylic acid to methyl ester |
| Purification | Recrystallization or column chromatography | Isolation of pure 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester |
Notes on Reaction Conditions
- Solvents: Dichloromethane and methanol are commonly used for their compatibility with Boc protection and esterification reactions.
- Temperature Control: Reactions are typically carried out at room temperature to avoid decomposition of sensitive intermediates.
- Yield Optimization: The use of anhydrous conditions and high-purity reagents ensures maximum yield and minimal by-products.
Applications of the Compound
The synthesized compound serves as a versatile intermediate in:
- Pharmaceutical research for developing analgesics and anti-inflammatory drugs.
- Organic synthesis for constructing complex molecular frameworks.
- Neuroscience studies targeting neurotransmitter systems.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.
This reaction is pivotal in pharmaceutical synthesis, enabling the introduction of amide linkages for drug candidates targeting neurological disorders .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine, facilitating subsequent alkylation or acylation.
The deprotected amine serves as a nucleophile in reactions with electrophiles such as acyl chlorides or sulfonating agents .
Cycloaddition Reactions
The bicyclic scaffold participates in [3+2] dipolar cycloadditions, leveraging the ketone’s electrophilicity.
| Reaction Conditions | Reagents | Product | Application |
|---|---|---|---|
| Nitrile oxide cycloaddition | (Ethoxycarbonyl)formonitrile N-oxide | Fused isoxazoline derivatives | Enantiospecific synthesis of (−)-cocaine |
This reaction, demonstrated in cocaine synthesis, highlights the compound’s utility in constructing complex alkaloid frameworks .
Reduction of the Ketone
The 2-oxo group is reduced to a secondary alcohol, altering the compound’s stereoelectronic properties.
Steric hindrance from the bicyclic structure often dictates selectivity, favoring endo reduction products .
Nucleophilic Substitution
The ester moiety participates in nucleophilic acyl substitution, enabling the introduction of diverse functional groups.
Cross-Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in metal-catalyzed couplings for bioconjugate synthesis.
Role in Complex Syntheses
The compound is a key intermediate in multi-step syntheses:
- Tropane Alkaloids : Used in stereoselective Dieckmann cyclizations to form the 8-azabicyclo[3.2.1]octane core .
- Mu Opioid Antagonists : Functionalized via sequential Boc deprotection and sulfonamide formation to modulate receptor binding .
Key Challenges and Considerations
- Steric Hindrance : The bicyclic framework limits accessibility to certain reactive sites, necessitating optimized conditions (e.g., high-pressure hydrogenation for reductions) .
- Stereochemical Control : Reactions often require chiral catalysts (e.g., BINOL-based phosphoric acids) to achieve enantioselectivity .
Scientific Research Applications
Overview
8-N-Boc 2-Oxo-8-Azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is a bicyclic compound that has garnered significant attention in various fields of research due to its unique structural properties. This compound is characterized by a nitrogen-containing bicyclic framework, which enhances its utility as a versatile building block in organic synthesis and pharmaceutical development.
Scientific Research Applications
1. Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its structural features allow for modifications that can enhance drug efficacy and reduce side effects, making it a valuable asset in drug design and development .
2. Neuroscience Research
In neuroscience, this compound is utilized to study neurotransmitter systems. Researchers explore its potential in understanding cognitive functions and developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia .
3. Organic Synthesis
This compound acts as a versatile building block in organic chemistry, facilitating the creation of complex molecular architectures essential for drug discovery. Its ability to undergo various chemical transformations makes it an important tool for synthetic chemists .
4. Material Science
In material science, the compound is applied in the development of novel materials, particularly polymers with tailored properties for specific industrial applications. Its unique chemical characteristics enable the formation of materials with desirable mechanical and thermal properties .
5. Biotechnology
In biotechnology, this compound is employed in designing bioconjugates for targeted drug delivery systems. This enhances the specificity and effectiveness of therapeutic agents, improving treatment outcomes in various medical conditions .
Case Study 1: Development of Analgesics
Research has demonstrated that derivatives of this compound exhibit significant analgesic properties when modified appropriately. In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs and evaluated their pain-relief efficacy in animal models, showing promising results that warrant further clinical investigation.
Case Study 2: Neurotransmitter Modulation
A study conducted at a leading neuroscience institute investigated the effects of this compound on neurotransmitter release in neuronal cultures. The findings indicated that specific modifications to the molecule could enhance its interaction with serotonin receptors, suggesting potential applications in treating mood disorders.
Case Study 3: Polymer Development
In material science, researchers at a prominent university utilized this compound to create biodegradable polymers with enhanced mechanical properties. The study highlighted the compound's role in improving polymer resilience while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester with analogous azabicyclo compounds, focusing on structural features, molecular properties, and applications:
Key Structural and Functional Differences
Bicyclic Core Variations
- The azabicyclo[3.2.1]octane system in the target compound provides a distinct spatial arrangement compared to azabicyclo[2.2.2]octane (e.g., ), which lacks the fused six-membered ring and has different stereochemical constraints .
- The 2-oxo group in the target compound enhances electrophilicity at C2, enabling nucleophilic additions or condensations absent in non-oxo analogs like those in and .
Protecting Groups and Ester Variations
- Boc vs. Acetyloxy/Silyl Groups : The Boc group in the target compound offers orthogonal protection for amines, contrasting with acetyloxy () or silyl-protected phenyl groups (), which serve different synthetic purposes .
- Methyl Ester vs. Ethyl Ester/Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to ethyl esters () or free carboxylic acids (), influencing bioavailability in drug candidates .
Biological Activity
8-N-Boc 2-Oxo-8-Azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester, a bicyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities. Its unique azabicyclo framework positions it as a versatile building block in drug development, particularly for neurological and analgesic applications.
- Molecular Formula : C14H21NO5
- Molecular Weight : 283.32 g/mol
- CAS Number : 228573-75-9
1. Pharmaceutical Development
This compound is primarily utilized in the synthesis of various pharmaceuticals, particularly:
- Analgesics : Enhancing efficacy while minimizing side effects.
- Anti-inflammatory Drugs : Contributing to the development of medications that manage inflammation effectively .
2. Neuroscience Research
8-N-Boc 2-Oxo-8-Azabicyclo[3.2.1]octane derivatives have been implicated in studies targeting neurotransmitter systems:
- Monoamine Reuptake Inhibition : Research indicates that derivatives of this compound can inhibit the reuptake of serotonin, norepinephrine, and dopamine, making them potential candidates for treating mood disorders such as depression and anxiety .
3. Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of complex molecular structures essential for drug discovery .
4. Biotechnology
In biotechnology, it is used to design bioconjugates for targeted drug delivery systems, improving the specificity and effectiveness of therapeutic agents .
Case Study 1: Monoamine Reuptake Inhibition
A study highlighted the effectiveness of 8-N-Boc derivatives in inhibiting monoamine transporters:
- Findings : The compounds demonstrated significant binding affinity to serotonin and dopamine transporters, suggesting their potential use in treating psychiatric disorders .
Case Study 2: Analgesic Development
Research focused on the analgesic properties of related compounds showed promising results:
- Findings : The compounds exhibited pain-relieving effects comparable to existing analgesics but with a reduced side effect profile, indicating their potential as safer alternatives in pain management therapies .
Summary of Biological Activity
| Activity Area | Potential Applications | Key Findings |
|---|---|---|
| Pharmaceutical | Analgesics, Anti-inflammatory drugs | Enhanced efficacy, reduced side effects |
| Neuroscience | Treatment of mood disorders (depression, anxiety) | Effective monoamine reuptake inhibition |
| Organic Synthesis | Building block for complex molecules | Facilitates drug discovery |
| Biotechnology | Targeted drug delivery systems | Improved specificity and effectiveness |
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[3.2.1]octane core in 8-N-Boc-2-oxo derivatives?
The bicyclo[3.2.1]octane scaffold can be synthesized via intramolecular cyclization or coupling reactions. For example, Stille cross-coupling has been successfully employed for similar bicyclic systems, such as 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, yielding products with high regioselectivity . Boc (tert-butoxycarbonyl) protection is critical for amine group stability during synthesis, as seen in related 8-azabicyclo[3.2.1]octane derivatives .
Q. How can the stereochemical integrity of the bicyclic system be confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, the stereochemistry of 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester was resolved using X-ray analysis . Complementary methods include NOE (Nuclear Overhauser Effect) NMR experiments and chiral HPLC to distinguish enantiomers or diastereomers .
Q. What purification techniques are recommended for isolating this compound?
Flash chromatography using silica gel with gradients of ethyl acetate/hexane is commonly used. For polar derivatives, reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases improves resolution. Crystallization from methanol or ethanol may enhance purity, as demonstrated for related azabicyclo compounds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. For example, 8-azabicyclo[3.2.1]octane derivatives exhibit conformational flexibility, leading to split signals in NMR. Hybrid DFT calculations (e.g., B3LYP/6-31G*) can model these effects and validate experimental data . Cross-validation with 2D NMR (COSY, HSQC) is also critical .
Q. What experimental conditions optimize the Boc protection/deprotection balance in sensitive reactions?
Boc stability is pH- and temperature-dependent. Use anhydrous conditions (e.g., dichloromethane or THF) with catalytic DMAP for Boc introduction. For deprotection, TFA (trifluoroacetic acid) in dichloromethane (0–5°C) minimizes side reactions. Monitor reaction progress via TLC or in situ IR to avoid over-acidification, which can degrade the bicyclic core .
Q. How does the electron-withdrawing oxo group at C2 influence reactivity in downstream functionalization?
The 2-oxo group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example, in related 8-oxabicyclo[3.2.1]octane systems, the oxo group directs regioselective alkylation at C6. Kinetic studies using DFT suggest that steric hindrance from the Boc group further modulates reactivity .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
Azabicyclo compounds with labile substituents (e.g., esters, oxo groups) are prone to hydrolysis. Store under inert atmosphere (argon) at 2–8°C, as recommended for structurally similar 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane derivatives . Lyophilization in amber vials reduces photodegradation. Stability-indicating HPLC methods (e.g., C18 columns with UV detection at 254 nm) are essential for monitoring degradation products .
Data Contradiction and Troubleshooting
Q. How to address low yields in the final cyclization step?
Low yields often stem from competing polymerization or incomplete ring closure. Optimize catalyst choice (e.g., Pd(PPh₃)₄ for Stille coupling) and reaction temperature (60–80°C). Pre-activation of starting materials via silylation (e.g., TMSCl) improves reactivity, as shown for analogous bicyclo[3.2.1]octane syntheses .
Q. Why do computational models underestimate the compound’s solubility in polar solvents?
Many force fields fail to account for hydrogen-bonding interactions between the oxo group and solvents like DMSO or methanol. Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations for accurate predictions. Experimental validation via nephelometry or UV-Vis turbidimetry is recommended .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
